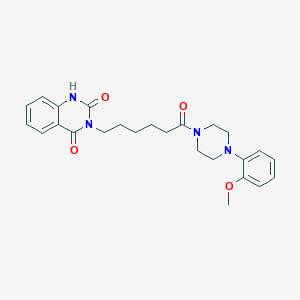

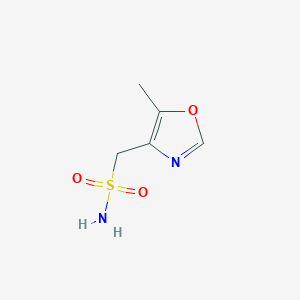

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide” is a chemical compound with the CAS Number: 2168221-32-5 . It has a molecular weight of 176.2 and is typically stored at room temperature . This compound is a versatile chemical used in scientific research, with applications ranging from pharmaceutical development to catalysis.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H8N2O3S/c1-4-5(7-3-10-4)2-11(6,8)9/h3H,2H2,1H3,(H2,6,8,9) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the compound.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 176.2 .科学的研究の応用

Synthesis and Characterization

- (5-Methyl-1,3-oxazol-4-yl)methanesulfonamide derivatives have been synthesized and characterized, showing potential in the development of new chemical compounds with specific properties. These derivatives, including various sulfonamide compounds and their metal complexes, have been studied for their structural characteristics using techniques like FT-IR, NMR, LC-MS, and X-ray analysis (Özdemir et al., 2009).

Antibacterial Activity

- The antibacterial activities of synthesized this compound derivatives and their complexes have been evaluated against various gram-positive and gram-negative bacteria, showing that the ligands possess more activity than the complexes against the tested bacteria (Özdemir et al., 2009).

Anti-Acetylcholinesterase Activity

- Some derivatives of this compound have been investigated for their anti-acetylcholinesterase and insecticidal activities, contributing to research in neurodegenerative diseases and pest control (Holan, Virgona, & Watson, 1997).

Structural Studies

- Structural studies of nimesulide triazole derivatives, including those related to this compound, have been conducted using X-ray powder diffraction, providing insights into the effect of substitution on supramolecular assembly and intermolecular interactions, which are crucial for understanding the properties and potential applications of these compounds (Dey et al., 2015).

Microbial Metabolism

- The microbial metabolism of methanesulfonic acid, a related compound to this compound, has been explored, highlighting its role as a sulfur source for diverse aerobic bacteria and its potential environmental significance (Kelly & Murrell, 1999).

作用機序

Target of Action

The primary target of (5-Methyl-1,3-oxazol-4-yl)methanesulfonamide is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes . Specifically, hCA II is known to be a target for the treatment of glaucoma .

Biochemical Pathways

The inhibition of hCA II affects the carbonic anhydrase pathway . This pathway is involved in the regulation of pH and fluid balance in various tissues, including the eyes . By inhibiting hCA II, this compound can reduce the production of aqueous humor, thereby reducing intraocular pressure .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of intraocular pressure . This is achieved through the inhibition of hCA II, leading to decreased production of aqueous humor . This compound also exhibits a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant bacteria .

生化学分析

Biochemical Properties

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . This interaction with human carbonic anhydrases, enzymes involved in many important physiological and pathological processes, is a key aspect of its biochemical role .

Cellular Effects

It is known that this compound can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is primarily through its role as an isoform-selective inhibitor of human carbonic anhydrase II .

Temporal Effects in Laboratory Settings

It is known that this compound has a stable profile and exhibits long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. These effects are currently being studied to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

(5-methyl-1,3-oxazol-4-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S/c1-4-5(7-3-10-4)2-11(6,8)9/h3H,2H2,1H3,(H2,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBHLDVXIYLWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)

![N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2873160.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2873167.png)

![2-[4-oxo-3-(thiophen-2-ylmethyl)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2873168.png)

![4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine](/img/structure/B2873171.png)

![N-(1-cyano-3-methylcyclohexyl)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2873173.png)